Acetyl tetrapeptide-5
Overview
Description
Acetyl tetrapeptide-5 is a synthetic peptide comprised of a chain of four amino acids with an acetyl group at one end. Although the provided papers do not directly discuss acetyl tetrapeptide-5, they do provide insights into similar tetrapeptides and their interactions with biological systems and formulations. For instance, the first paper discusses a tetrapeptide's binding to porcine pancreatic elastase, highlighting the importance of peptide-protein interactions and the potential for peptides to act as inhibitors or modulators of protein function["]. The second paper focuses on the physicochemical properties and release kinetics of a tetrapeptide in various skincare formulations, which is relevant for understanding how acetyl tetrapeptide-5 might behave in similar contexts["].
Synthesis Analysis
The synthesis of tetrapeptides like acetyl tetrapeptide-5 typically involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The papers provided do not detail the synthesis of acetyl tetrapeptide-5, but the principles of peptide synthesis are well-established in the field of biochemistry and can be inferred to apply to the synthesis of acetyl tetrapeptide-5 as well.
Molecular Structure Analysis
The molecular structure of tetrapeptides is characterized by the sequence of amino acids and the conformation they adopt in three-dimensional space. The first paper provides a detailed analysis of the conformation of a bound tetrapeptide to an enzyme, using techniques such as nuclear magnetic resonance (NMR) and molecular dynamics simulations["]. These methods are crucial for understanding the structure-activity relationship of peptides like acetyl tetrapeptide-5.
Chemical Reactions Analysis
Tetrapeptides can participate in various chemical reactions, particularly those involving the peptide bond or functional groups on the side chains of the amino acids. The papers do not discuss specific reactions of acetyl tetrapeptide-5, but the study of peptide interactions with enzymes, as seen in the first paper, can shed light on potential chemical reactions that may be relevant["].
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrapeptides, such as solubility, stability, and pH-dependence, are critical for their function and application. The second paper examines these properties in the context of skincare formulations, providing insights into how tetrapeptides behave in different environments, which is pertinent for understanding the properties of acetyl tetrapeptide-5["]. The release kinetics and permeation through membranes are particularly relevant for the application of acetyl tetrapeptide-5 in topical formulations.
Common Problem
Some frequently asked questions about Lithium fluoride
What is acetyl tetrapeptide-5?
A synthetic peptide that has calming, smoothing, hydrating, and firmness-enhancing benefits when applied to skin[“].
What are the potential applications of Acetyl tetrapeptide-5 in liver regeneration?
These studies suggest that Acetyl tetrapeptide-5 may aid in liver regeneration through various mechanisms including changes in gene expression, growth factor production, cytokine-mediated pathways, and activation of specific signaling pathways important for cell proliferation and metabolic homeostasis[“].
Scientific Research Applications
While specific applications of Acetyl tetrapeptide-5 are not extensively documented, the research on tetrapeptides in general reveals their significance in enzyme interactions, cellular regulation, potential therapeutic uses, and biochemical processes.
One of the key research applications of tetrapeptides like Acetyl tetrapeptide-5 is in understanding enzyme interactions. For instance, ACE (Angiotensin I-Converting Enzyme) is known to hydrolyze the tetrapeptide AcSDKP, which affects the recruitment of pluripotent hematopoietic stem cells and early progenitors.
Tetrapeptides also play a role in cellular regulation and differentiation. For example, AcSDKP has been shown to inhibit a significant percentage of hepatocyte G1-S transitions in vivo, which could impact liver regeneration and cellular differentiation.
In the context of cancer therapy, tetrapeptides like AcSDKP have potential applications in protecting bone marrow during chemotherapy. They can selectively inhibit DNA synthesis in human bone marrow progenitors, which offers potential for marrow protection (Bonnet et al., 1992).
The structural analysis of enzymes like ACE in relation to tetrapeptides provides insights into designing novel inhibitors and analogues for treating disorders such as fibrosis (Masuyer, Douglas, Sturrock, & Acharya, 2015).
Research on acetylation, a process that tetrapeptides may undergo, has shown its role in facilitating transcription factor access to DNA, influencing chromatin accessibility and gene regulation (Lee, Hayes, Pruss, & Wolffe, 1993).
Mechanism Of Action
Acetyl tetrapeptide-5 operates through a range of mechanisms including ACE inhibition, regulation of histone acetylation, and effects on cellular growth, differentiation, and fibrotic processes. These mechanisms underline its potential therapeutic applications, particularly in managing hypertension and influencing cellular and molecular pathways in various physiological and pathological contexts.
ACE Inhibition: Acetyl tetrapeptide-5 acts as an ACE (Angiotensin I-Converting Enzyme) inhibitor. This mechanism is crucial in managing conditions like hypertension. ACE inhibitors work by impacting the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance (Abdelhedi & Nasri, 2019).
Influence on Histone Acetylation: Another important aspect of Acetyl tetrapeptide-5's mechanism is its role in histone acetylation. This process is significant in gene expression regulation, where acetylation of histone proteins can influence the accessibility of transcription factors to DNA, thereby impacting cellular functions and potentially cancer cell behavior (Mei, Ho, & Mahlknecht, 2004).
Effect on Cellular Growth and Differentiation: Acetyl tetrapeptide-5 is also known to affect cellular growth and differentiation. For example, AcSDKP, a similar tetrapeptide, has been shown to inhibit the growth of human bone marrow progenitors and affect their cell cycle progression (Guigon et al., 1990).
Anti-Fibrotic Properties: In addition, Acetyl tetrapeptide-5 exhibits anti-fibrotic properties, as demonstrated in studies where related peptides like AcSDKP prevent renal injury and dysfunction, potentially due to their anti-inflammatory and anti-fibrotic characteristics.
Biochemical And Physiological Effects
Acetyl tetrapeptide-5 and its related peptides exhibit a range of biochemical and physiological effects, including implications in anti-aging, skin and hair physiology, liver protection, anti-fibrotic properties, and regulation of cell proliferation. These effects underscore its potential utility in therapeutic and cosmetic applications.:
Cellular Regulation and Anti-Aging: Acetyl tetrapeptide-5 has been shown to possess angiotensin-converting enzyme 1 (ACE1) activity, which is significant in anti-aging applications. Its use in cosmetic formulations has demonstrated protective effects against premature senescence in human skin fibroblasts, indicating its potential in skincare and anti-aging products (Wu, Cao, Zhang, Zhang, & Zhou, 2021).
Skin and Hair Physiology: Acetyl tetrapeptide-5, or similar peptides like AcSDKP, stimulate the growth of human keratinocytes, fibroblasts, and follicle dermal papilla cells. This stimulation is associated with promoting hair shaft elongation and hair growth, which underscores its potential utility in cosmetic and dermatological applications (Hajem et al., 2013).
Liver Protection: AcSDKP, a tetrapeptide related to Acetyl tetrapeptide-5, has been found to reduce liver injury, inflammation, and fibrosis in chronic liver injury models. This effect is possibly due to its influence on profibrogenic transforming growth factor-beta signaling, highlighting its therapeutic potential in liver diseases (Chen et al., 2010).
Anti-Fibrotic and Hematopoietic Regulation: Acetyl tetrapeptide-5 or its analog Ac-SDKP serves as a potent antifibrotic agent and negatively regulates hematopoietic stem cell differentiation. This peptide is processed exclusively by ACE, playing a key role in blood pressure regulation and electrolyte homeostasis (Masuyer, Douglas, Sturrock, & Acharya, 2015).
Renal Cell Proliferation Inhibition: Acetyl tetrapeptide-5 analogs have shown an ability to inhibit the proliferation of renal cells by altering the cell cycle. This includes reducing the ratio of S-phase to G2/M-phases, which could be significant in managing renal diseases and conditions related to abnormal cell proliferation (Iwamoto et al., 2000).
Advantages And Limitations For Lab Experiments
While lab experiments with Acetyl tetrapeptide-5 offer significant insights into its biochemical properties and potential therapeutic uses, they also come with specific limitations, particularly related to stability, specificity in binding studies, and sequence determination challenges. These factors must be carefully considered in the design and interpretation of such experiments.
Advantages
Understanding of Biochemical Processes: Lab experiments with Acetyl tetrapeptide-5 help in understanding complex biochemical processes such as nucleosome structural changes due to acetylation, which is crucial for DNA accessibility and chromatin dynamics (Bauer, Hayes, White, & Wolffe, 1994).
Cell Cycle Regulation Insight: Experiments have shown that Acetyl tetrapeptide-5 analogs, like AcSDKP, inhibit the in vitro growth of human progenitors and affect their cell cycle, providing valuable insights into cell cycle regulation (Guigon et al., 1990).
Assessment of Therapeutic Potential: The ability of Acetyl tetrapeptide-5 to protect normal human hematopoietic progenitors during chemotherapy, as observed in lab experiments, highlights its potential therapeutic applications (Bonnet et al., 1992).
Limitations
Oxidation Sensitivity: The oxidation of Acetyl tetrapeptide-5 can limit its effectiveness, as seen in studies where the addition of O-acetyl-l-serine in the dark phase affected sulfate assimilation in Lemna minor L. This indicates a possible limitation in the stability of the peptide under certain experimental conditions (Neuenschwander, Suter, & Brunold, 1991).
Specificity in Binding Studies: Lab experiments have to be meticulously designed to assess the binding properties and interactions of Acetyl tetrapeptide-5, as minor changes in peptide structure can greatly influence binding and activity. This was evident in studies using nuclear magnetic resonance and molecular modeling to study peptide binding (Clore, Gronenborn, Carlson, & Meyer, 1986).
Sequence Determination Challenges:Determining the amino acid sequence in peptides like Acetyl tetrapeptide-5 can be challenging, particularly in sequences containing specific residues like glutamine, asparagine, serine, and threonine. This limitation was highlighted in studies involving the Edman degradation procedure (Smyth, Stein, & Moore, 1963).
Future Directions
Future research on Acetyl tetrapeptide-5 is poised to expand our understanding of its role in cell cycle regulation, mental health, gene expression, therapeutic applications, endocrinology, oncology, and neurodegenerative diseases. These areas hold promise for developing new treatments and advancing our knowledge of cellular and molecular biology.
Cell Cycle and Cancer Research: Acetyl tetrapeptide-5 has shown potential in inhibiting transitions in the cell cycle of hepatocytes. Future research could explore its role in liver regeneration and its implications in cancer therapy, especially considering its selective effect on normal versus leukemic cells .
Neuroprotection and Mental Health: Studies on tetrapeptides similar to Acetyl tetrapeptide-5 have shown antidepressant-like actions in animal models. Further investigation could elucidate its potential in treating depression and other mental health disorders (Deiko et al., 2017).
Chromatin Accessibility and Gene Regulation: The role of Acetyl tetrapeptide-5 in histone acetylation could be a significant avenue for future research, particularly in understanding how it influences chromatin structure and transcription factor access, which is crucial in gene expression and epigenetic regulation (Lee, Hayes, Pruss, & Wolffe, 1993).
Therapeutic Applications: There is potential for further exploring Acetyl tetrapeptide-5 analogs as candidates for inhibiting hematopoietic stem and progenitor cell proliferation in vivo. This could have significant implications in developing new therapeutic agents for conditions involving abnormal cell proliferation.
Endocrinology and Oncology: The elevated concentration of Acetyl tetrapeptide-5 analogs in malignant thyroid tumors compared to benign lesions suggests a potential role in thyroid gland malignancy. Future studies could focus on its implications in endocrinology and oncology.
Neurodegenerative Diseases: Research on maize tetrapeptide-anchored gold nanoparticles, similar in structure to Acetyl tetrapeptide-5, showing neuroprotective effects, can guide future investigations into treatments for neurodegenerative diseases like Alzheimer's (Zhang et al., 2021).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O7/c1-11(30)23-3-2-17(31)26-14(4-12-6-21-9-24-12)18(32)28-16(8-29)19(33)27-15(20(34)35)5-13-7-22-10-25-13/h6-7,9-10,14-16,29H,2-5,8H2,1H3,(H,21,24)(H,22,25)(H,23,30)(H,26,31)(H,27,33)(H,28,32)(H,34,35)/t14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTFCACGLKOUGI-JYJNAYRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231560 | |
Record name | Acetyl tetrapeptide-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl tetrapeptide-5 | |
CAS RN |
820959-17-9 | |
Record name | Acetyl tetrapeptide-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820959179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl tetrapeptide-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYL TETRAPEPTIDE-5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1DFQ308G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.